2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride
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Overview
Description
2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride is a chemical compound with the molecular formula C4H6Cl2O2S and a molecular weight of 189.06 g/mol . It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride typically involves the chlorination of prop-2-ene-1-sulfonyl chloride. This process can be carried out using thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the prop-2-ene moiety allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can be added to the double bond under mild conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used to induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while addition reactions with bromine can produce dibromo compounds .
Scientific Research Applications
2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Medicinal Chemistry: It is employed in the development of new drug candidates, particularly in the synthesis of sulfonamide-based drugs with potential therapeutic properties.
Material Science: The compound is used in the preparation of functionalized polymers and materials with unique properties, such as enhanced thermal stability or conductivity.
Biological Research: It is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, such as the synthesis of sulfonamide drugs or the functionalization of polymers .
Comparison with Similar Compounds
2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride can be compared with other similar compounds, such as:
Prop-2-ene-1-sulfonyl chloride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)prop-2-ene-1-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and selectivity in chemical reactions.
2-(Chloromethyl)prop-2-ene-1-sulfonyl fluoride: Contains a fluoride group instead of chloride, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a sulfonyl chloride moiety, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-(chloromethyl)prop-2-ene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2S/c1-4(2-5)3-9(6,7)8/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUQJNBKZBZLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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